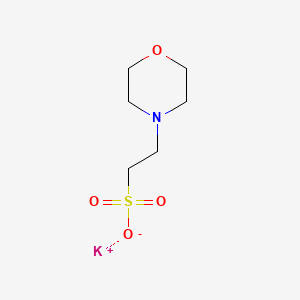

MES potassium salt

Descripción general

Descripción

MES potassium salt: is an organic potassium salt derived from 2-(N-morpholino)ethanesulfonic acid. It is widely used as a buffering agent in various biological and chemical applications due to its ability to maintain stable pH levels in solutions. This compound is particularly valued for its minimal interaction with metal ions, making it suitable for experiments involving metal-sensitive processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: MES potassium salt can be synthesized by reacting 2-aminoethanesulfonic acid with morpholine under alkaline conditions. The reaction typically involves the following steps:

- Dissolve 2-aminoethanesulfonic acid in water.

- Add morpholine to the solution.

- Adjust the pH to an alkaline range using a suitable base, such as potassium hydroxide.

- Allow the reaction to proceed at a controlled temperature, usually between 70°C to 90°C, for several hours.

- The product is then isolated by crystallization or other purification methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale mixing of 2-aminoethanesulfonic acid and morpholine in industrial reactors.

- Continuous monitoring and adjustment of pH and temperature to ensure optimal reaction conditions.

- Use of advanced purification techniques, such as recrystallization and filtration, to obtain high-purity product .

Análisis De Reacciones Químicas

Types of Reactions: MES potassium salt primarily undergoes substitution reactions due to the presence of the morpholine ring and the sulfonic acid group. It can also participate in acid-base reactions given its buffering capacity.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as halides or other nucleophilic agents. The reaction conditions typically include mild temperatures and neutral to slightly alkaline pH.

Acid-Base Reactions: The compound can react with acids or bases to form corresponding salts or neutralize the solution. These reactions are usually carried out at room temperature.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with a halide may produce a halogenated morpholine derivative.

Acid-Base Reactions: The products are typically the corresponding salts formed by neutralization.

Aplicaciones Científicas De Investigación

Buffering Capacity

The buffering capacity of MES potassium salt is critical in various experimental setups where maintaining a stable pH is essential. It exhibits minimal salt effects and stability across different temperatures, making it preferable over other buffering agents in many biological experiments .

Applications in Biochemistry and Molecular Biology

- Cell Culture : this compound is frequently used in cell culture media to maintain optimal pH levels, ensuring cellular functions are not compromised during experiments.

- Enzyme Assays : It serves as a buffer in enzyme kinetics studies, providing an environment conducive to enzyme activity without interference from other ions .

- Electrophoresis : The compound is utilized in electrophoretic techniques, where precise control of pH is necessary for the separation of biomolecules .

Case Study 1: Cytochrome c Kinetics

In research focusing on cytochrome c kinetics, this compound was employed to maintain the pH during reactions involving electron transfer. The results demonstrated that the buffer effectively stabilized the reaction environment, allowing for accurate measurements of kinetic parameters .

Case Study 2: Plant Research

A study published in Frontiers in Plant Science highlighted the role of this compound in regulating root growth by suppressing superoxide generation in Arabidopsis plants. The use of this buffer facilitated a controlled pH environment that was crucial for observing the physiological responses of the plants .

Data Table: Comparison with Other Buffers

| Property | This compound | Sodium Phosphate | Tris Base |

|---|---|---|---|

| Effective pH Range | 5.5 - 6.7 | 6.0 - 8.0 | 7.0 - 9.0 |

| pKa | 6.1 | 7.2 | 8.1 |

| Solubility | Water | Water | Water |

| Stability | High | Moderate | Moderate |

| Metal Binding | Low (Mg²⁺, Ca²⁺) | Moderate | High |

Mecanismo De Acción

The primary mechanism by which MES potassium salt exerts its effects is through its buffering capacity. It maintains stable pH levels by neutralizing small amounts of acids or bases added to the solution. This is achieved through the reversible interaction of the sulfonic acid group with hydrogen ions. The morpholine ring also contributes to the stability of the compound, ensuring minimal interaction with metal ions, which is crucial in metal-sensitive processes .

Comparación Con Compuestos Similares

2-(N-Morpholino)ethanesulfonic acid: The free acid form of the compound, used similarly as a buffering agent.

4-Morpholineethanesulfonic acid potassium salt: Another derivative with similar buffering properties.

MOPS (3-(N-Morpholino)propanesulfonic acid): A similar buffering agent with a propanesulfonic moiety instead of an ethanesulfonic one.

Uniqueness: MES potassium salt is unique due to its specific combination of the morpholine ring and the ethanesulfonic acid group, providing excellent buffering capacity with minimal metal ion interaction. This makes it particularly suitable for applications requiring high pH stability and low metal ion interference .

Actividad Biológica

Introduction

MES potassium salt, or 2-(N-morpholino)ethanesulfonic acid potassium salt, is a widely used buffering agent in biological and biochemical research. Its primary role is to maintain a stable pH environment in various experimental setups. This article explores the biological activity of this compound, highlighting its effects on plant growth, cellular processes, and potential applications in scientific research.

Overview of this compound

MES is a zwitterionic buffer with a pKa of approximately 6.15 at 25°C, making it suitable for biological systems that operate around neutral pH levels. The potassium salt form is particularly relevant for experiments involving potassium-sensitive biological systems.

Effects on Plant Growth

Research indicates that this compound can significantly influence plant growth and development. A study on Arabidopsis thaliana showed that different concentrations of MES had distinct effects on root morphology:

- Inhibition at High Concentration : At a concentration of 1%, MES inhibited root growth, reduced the number of root hairs, and decreased the length of the meristematic zone. This effect was attributed to alterations in reactive oxygen species (ROS) homeostasis, leading to disrupted root morphogenesis .

- Promotion at Low Concentration : Conversely, a lower concentration of 0.1% MES promoted root growth and increased the root apex area. This suggests that while high concentrations can be detrimental, low concentrations may enhance growth by facilitating better nutrient uptake and cellular expansion .

ROS Homeostasis

The interaction between MES and ROS is critical for understanding its biological activity. At elevated concentrations, MES was shown to interfere with the generation of superoxide in root apices, which is essential for normal root hair formation and cell expansion. The disruption of ROS levels indicates that MES can alter cellular signaling pathways involved in growth regulation .

Case Study: Cellular Mechanisms

A detailed investigation into the cellular mechanisms affected by this compound revealed its impact on peroxidase activity. At concentrations above 5 mM, MES significantly inhibited peroxidase activity, which plays a vital role in oxidative stress responses and cellular signaling . This inhibition could have broader implications for studies involving oxidative stress and plant responses to environmental stimuli.

Comparative Analysis with Other Buffers

To contextualize the effects of this compound, it is useful to compare it with other commonly used buffers such as HEPES and PIPES:

| Buffer Type | pKa | Effect on Root Growth | ROS Interaction |

|---|---|---|---|

| MES | 6.15 | Inhibitory at high concentrations; Promotive at low concentrations | Strong interference at high concentrations |

| HEPES | 7.55 | Generally neutral effect on root growth | Consumes superoxide under specific conditions |

| PIPES | 6.76 | Mildly inhibitory under certain conditions | Forms radicals affecting ROS homeostasis |

This table illustrates how different buffers can have varying impacts on biological systems, emphasizing the need for careful selection based on experimental goals.

Summary of Key Studies

- Root Growth Inhibition : A study demonstrated that 1% MES significantly inhibited root growth in Arabidopsis, linking this effect to altered ROS levels .

- Root Morphogenesis Promotion : Another study found that lower concentrations (0.1%) enhanced root growth and apex area, suggesting potential applications in agricultural practices .

- Peroxidase Activity Disruption : Research indicated that high concentrations of MES inhibit peroxidase activity, which could affect plant responses to stress .

Implications for Future Research

The findings regarding this compound's dual role—promoting growth at low concentrations while inhibiting it at high concentrations—highlight its potential as a versatile tool in plant biology research. Future studies should explore the molecular mechanisms underlying these effects and investigate the optimal conditions for using MES in various biological applications.

Propiedades

Número CAS |

39946-25-3 |

|---|---|

Fórmula molecular |

C6H13KNO4S |

Peso molecular |

234.34 g/mol |

Nombre IUPAC |

potassium;2-morpholin-4-ylethanesulfonate |

InChI |

InChI=1S/C6H13NO4S.K/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10); |

Clave InChI |

WIAQYZRTVSUECN-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCS(=O)(=O)[O-].[K+] |

SMILES canónico |

C1COCCN1CCS(=O)(=O)O.[K] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.